N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Description
N~1~-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a benzimidazole moiety, and an acetamide linkage, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C18H13F6N3OS |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H13F6N3OS/c1-9-2-3-13-14(4-9)27-16(26-13)29-8-15(28)25-12-6-10(17(19,20)21)5-11(7-12)18(22,23)24/h2-7H,8H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
AKTMFAZERPUZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole derivative. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The trifluoromethylated phenyl group is introduced via electrophilic aromatic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired product. The final step often involves purification techniques such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N~1~-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The benzimidazole moiety can interact with nucleic acids and proteins, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in various organic transformations.
Trifluoromethylated indoles: These compounds share the trifluoromethyl group and have diverse biological activities.
Uniqueness
N~1~-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its combination of a trifluoromethylated phenyl group and a benzimidazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
